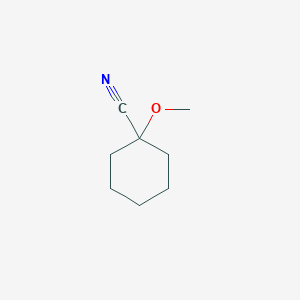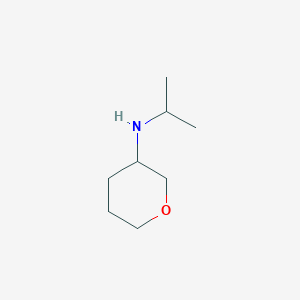![molecular formula C13H9N5S B2843741 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione CAS No. 1255783-32-4](/img/structure/B2843741.png)
9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione is a heterocyclic compound with a fused ring structure incorporating phenyl, pyrazolo, triazolo, and pyrazine moieties. This complex arrangement imbues the compound with unique chemical properties and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione typically involves multi-step reactions. Common starting materials include substituted phenylhydrazines and appropriate diketones or keto acids. Various cyclization and condensation reactions are employed, often under controlled temperature and pH conditions, to form the desired fused ring system.
Industrial Production Methods: : On an industrial scale, synthesis may be optimized using high-yield reactions and efficient catalysts. Continuous flow reactors and automated synthesis processes could enhance the scalability and reproducibility of production. Safety protocols and environmental considerations are paramount, given the complex nature of the synthetic pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, possibly forming sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyrazine rings.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or peracids.
Reduction: : Employing reagents such as lithium aluminum hydride or hydrogen gas with catalysts.
Substitution: : Utilizing halogenating agents, nitrating agents, or acylating agents under controlled conditions.
Major Products: : The primary products depend on the specific reactions but could include various derivatives with modified functional groups, enhancing or altering its chemical properties for specific applications.
Scientific Research Applications
Chemistry: : The unique structure allows for detailed study in heterocyclic chemistry, aiding in understanding ring-closure reactions and stability of fused ring systems.
Biology: : Potential bioactivity makes it a candidate for exploring new pharmaceuticals or bioactive compounds. It may exhibit properties like antimicrobial, antifungal, or anti-inflammatory activities.
Medicine: : Research could focus on its potential as a therapeutic agent, targeting specific enzymes or receptors.
Industry: : Possible applications include its use as a precursor for the synthesis of complex organic compounds, materials science, and as an intermediate in the production of dyes or polymers.
Mechanism of Action
The mechanism by which 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione exerts its effects can involve interaction with specific molecular targets like enzymes, receptors, or nucleic acids. Its activity may be modulated through binding to active sites or altering the configuration of target molecules, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Triazolopyridines
Phenylpyrazines
Uniqueness: : Compared to similar compounds, 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione stands out due to its distinct fused ring system, which could impart unique electronic properties, stability, and reactivity. This distinctiveness may lead to specific applications or advantages in chemical synthesis and research.
Properties
IUPAC Name |
11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c19-13-15-14-12-11-8-10(9-4-2-1-3-5-9)16-18(11)7-6-17(12)13/h1-8H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSYURAJKJUXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=S)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime](/img/structure/B2843658.png)
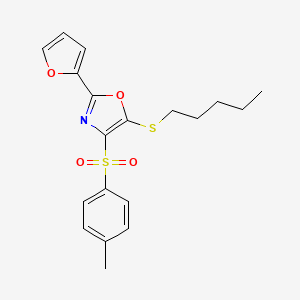
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)
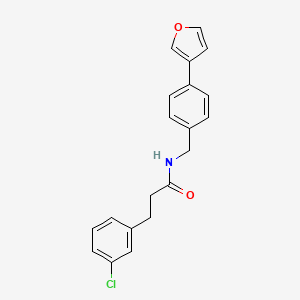
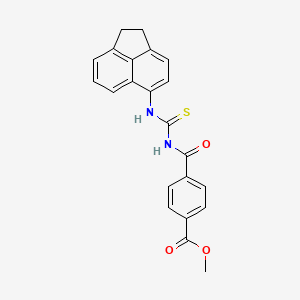
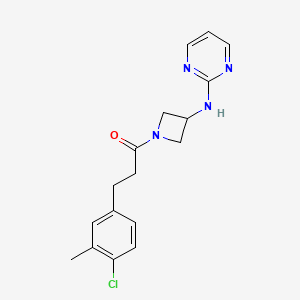
![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)
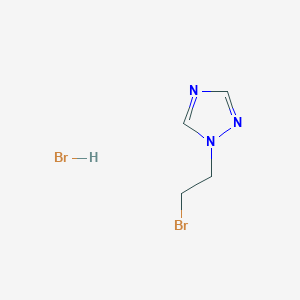
![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)
